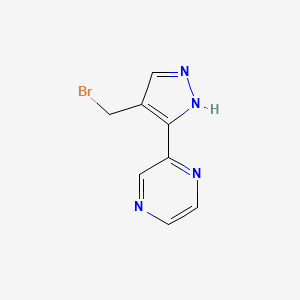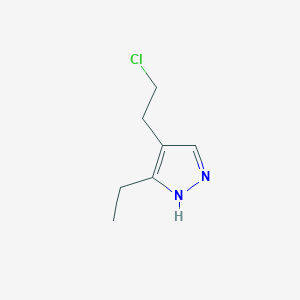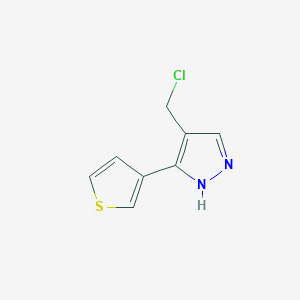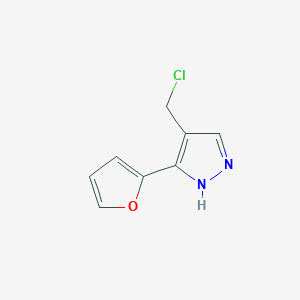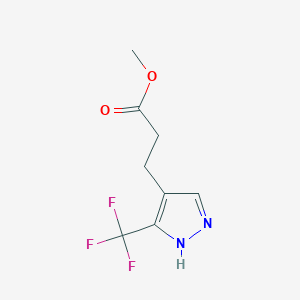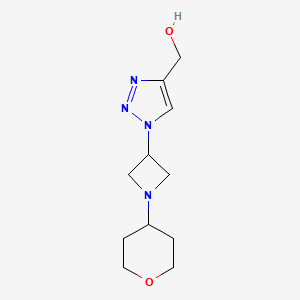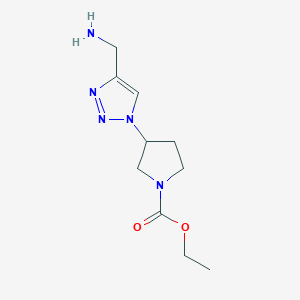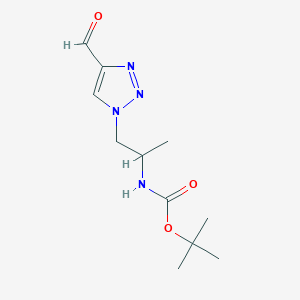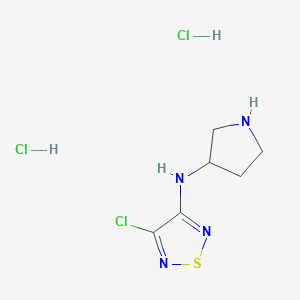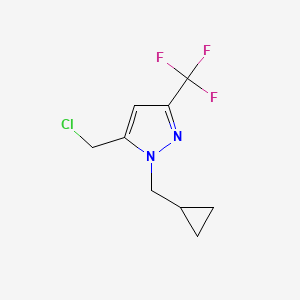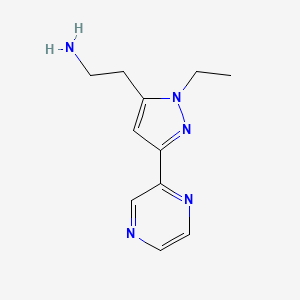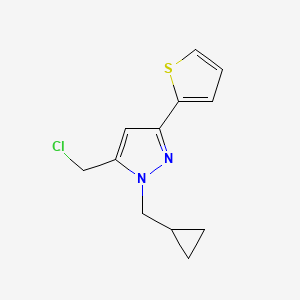![molecular formula C7H15NO2 B1492754 trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol CAS No. 2155996-76-0](/img/structure/B1492754.png)
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol
Descripción general
Descripción
Trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol, is an organic compound that has a wide range of applications in synthetic chemistry and biochemistry. It is a cyclic amine with a chiral center, making it an important building block for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
Trans-2-Aminocyclobutan-1-ol has a wide range of applications in scientific research. It is used as a building block for the synthesis of various compounds, such as chiral drugs and other biologically active molecules. It is also used in the synthesis of peptides and proteins, and in the study of enzyme-catalyzed reactions. In addition, it has been used in the synthesis of polymers and other materials.
Mecanismo De Acción
Trans-2-Aminocyclobutan-1-ol is an organic compound that has a wide range of applications in synthetic chemistry and biochemistry. It is a cyclic amine with a chiral center, making it an important building block for the synthesis of various compounds. The mechanism of action of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol is not fully understood, but it is believed to act as an intermediate in the synthesis of other compounds.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol are not well understood. However, it is believed to be involved in the synthesis of various compounds and to have some effect on enzyme-catalyzed reactions. It is also believed to be involved in the synthesis of peptides and proteins, as well as other biologically active molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-2-Aminocyclobutan-1-ol has several advantages for laboratory experiments. It is relatively easy to synthesize, and the reaction conditions can be carefully controlled. It is also a chiral compound, making it an important building block for the synthesis of various compounds. However, it is also important to note that trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol is a highly reactive compound, and the reaction conditions must be carefully monitored to ensure safety.
Direcciones Futuras
Trans-2-Aminocyclobutan-1-ol has a wide range of potential applications in synthetic chemistry and biochemistry. Future research should focus on the synthesis of novel compounds using trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol as a building block, as well as the study of its biochemical and physiological effects. In addition, further research should be done to explore the potential applications of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol in the synthesis of peptides and proteins, as well as other biologically active molecules. Finally, further research should be done to explore the potential applications of trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-olocyclobutan-1-ol in the synthesis of polymers and other materials.
Propiedades
IUPAC Name |
(1R,2R)-2-(1-hydroxypropan-2-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(4-9)8-6-2-3-7(6)10/h5-10H,2-4H2,1H3/t5?,6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRHBQNMANFJSC-JXBXZBNISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1CCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CO)N[C@@H]1CC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



